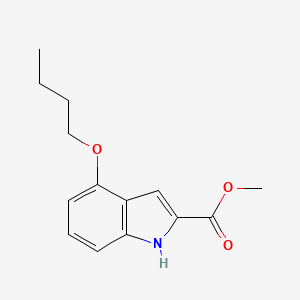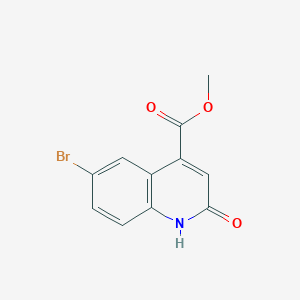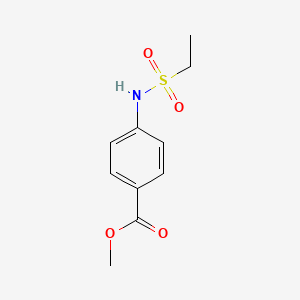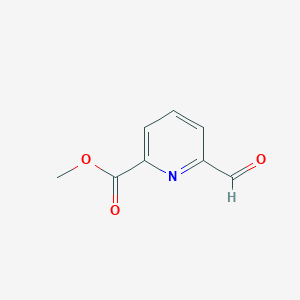
3-Methoxy-4-methylpyridin-2-amine
概要
説明
The compound of interest, 3-Methoxy-4-methylpyridin-2-amine, is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves catalytic systems or specific reagents that introduce substituents to the pyridine ring. For instance, a FeCl2/Et3N binary catalytic system was used to synthesize methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides . Similarly, 3-Hydroxy-4-pyrones were transformed into 4-methoxy-3-oxidopyridinium ylides, which then underwent cycloaddition to synthesize azabicyclo[3.2.1]octane moieties . These methods highlight the versatility of pyridine chemistry and the potential pathways that could be adapted for the synthesis of 3-Methoxy-4-methylpyridin-2-amine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, as seen in the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine . Additionally, microwave spectra and ab initio molecular orbital calculations have been used to determine the structure of the amine group in aminopyridines . These techniques could be applied to determine the precise molecular structure of 3-Methoxy-4-methylpyridin-2-amine.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution and bromination steps . Schiff base formation through condensation reactions is another common transformation in pyridine chemistry . These reactions are indicative of the reactivity patterns that could be expected for 3-Methoxy-4-methylpyridin-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. For instance, the introduction of methoxy and methyl groups can affect the electron distribution and, consequently, the reactivity of the compound . The specific properties of 3-Methoxy-4-methylpyridin-2-amine would need to be determined experimentally, but insights can be gained from the behavior of structurally similar compounds.
Safety and Hazards
特性
IUPAC Name |
3-methoxy-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPPPWUPZHJUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-methylpyridin-2-amine | |
CAS RN |
475060-00-5 | |
| Record name | 3-methoxy-4-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














